4-Bromo-2-chloro-6-formylbenzoic acid
Description
4-Bromo-2-chloro-6-formylbenzoic acid is a substituted benzoic acid derivative with the molecular formula C₈H₄BrClO₃ and a molecular weight of 263.47 g/mol . The compound features a carboxylic acid group at position 1, bromine at position 4, chlorine at position 2, and a formyl group at position 6 (Figure 1). This substitution pattern is critical for its reactivity, particularly in condensation and nucleophilic addition reactions. The formyl group (-CHO) distinguishes it from related analogs, enabling applications in pharmaceutical intermediate synthesis and materials science .
Properties
Molecular Formula |
C8H4BrClO3 |
|---|---|
Molecular Weight |
263.47 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-formylbenzoic acid |
InChI |
InChI=1S/C8H4BrClO3/c9-5-1-4(3-11)7(8(12)13)6(10)2-5/h1-3H,(H,12,13) |
InChI Key |
YLIFHKOQZLAVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)C(=O)O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-formylbenzoic acid typically involves multi-step organic reactions. One common method is the bromination and chlorination of 4-formylbenzoic acid. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-6-formylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine or chlorine atoms.
- Oxidation of the formyl group results in 4-bromo-2-chloro-6-carboxybenzoic acid.
- Reduction of the formyl group produces 4-bromo-2-chloro-6-hydroxybenzoic acid .
Scientific Research Applications
4-Bromo-2-chloro-6-formylbenzoic acid is utilized in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-formylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are subject to ongoing research. The presence of bromine, chlorine, and formyl groups influences its reactivity and binding properties .
Comparison with Similar Compounds
Substituent Variations and Functional Group Impact
The table below compares 4-bromo-2-chloro-6-formylbenzoic acid with analogs differing in substituents or functional groups:
Key Research Findings
Reactivity and Synthetic Utility :
- The formyl group in this compound enables nucleophilic additions (e.g., Schiff base formation), making it a versatile precursor for heterocyclic compounds like benzimidazoles . In contrast, analogs with methyl groups (e.g., 4-bromo-2-chloro-6-methylbenzoic acid) are less reactive but more stable, favoring applications in materials science .
- Halogen Effects : Replacing chlorine with fluorine (e.g., 4-bromo-2-fluoro-6-methylbenzoic acid) increases electronegativity, altering electronic properties and enhancing interactions in supramolecular chemistry .
Structural and Crystallographic Insights: X-ray crystallography (using SHELX programs ) confirms substituent positions and conformational stability. For example, analogs like 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol () demonstrate how substituent orientation influences intermolecular interactions.
The formyl group in the target compound may facilitate covalent binding to biological targets.
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